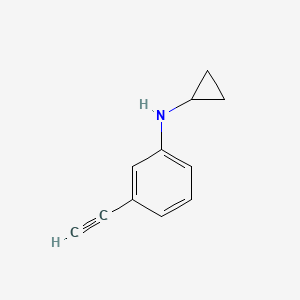
N-cyclopropyl-3-ethynylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-ethynylaniline: is an organic compound characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an ethynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-ethynylaniline typically involves the reaction of 3-ethynylaniline with cyclopropylamine. One common method is the copper-promoted N-cyclopropylation of anilines, where cyclopropylboronic acid is used as a cyclopropylating agent in the presence of copper(II) acetate, 2,2’-bipyridine, and a base such as sodium carbonate . The reaction is carried out in dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclopropyl-3-ethynylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-cyclopropyl-3-ethynylaniline is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis . Its unique structure allows for the formation of complex molecules through cycloaddition and other reactions.
Biology and Medicine: Research on this compound includes its potential use in drug discovery and development. Its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups .
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-3-ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the cyclopropyl and ethynyl groups. These groups can undergo cycloaddition reactions, forming new carbon-carbon bonds and leading to the synthesis of complex molecules . The compound’s reactivity is influenced by the electronic properties of the substituents on the benzene ring and the nitrogen atom.
Comparación Con Compuestos Similares
3-ethynylaniline: Lacks the cyclopropyl group, making it less reactive in certain cycloaddition reactions.
N-cyclopropyl-3-methoxyaniline: Contains a methoxy group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: N-cyclopropyl-3-ethynylaniline is unique due to the combination of the cyclopropyl and ethynyl groups, which provide distinct reactivity patterns and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
N-cyclopropyl-3-ethynylaniline |
InChI |
InChI=1S/C11H11N/c1-2-9-4-3-5-11(8-9)12-10-6-7-10/h1,3-5,8,10,12H,6-7H2 |
Clave InChI |
OYDLMUUUQXIKOF-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















